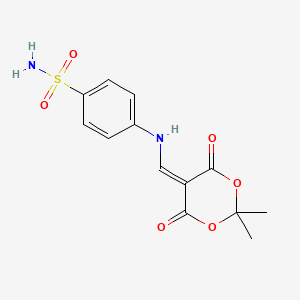

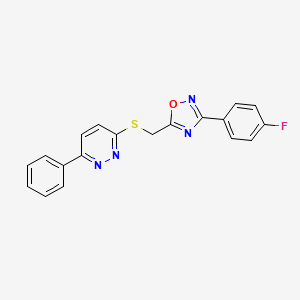

N-(2-cyanopropan-2-yl)pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Applications De Recherche Scientifique

Synthesis and Computational Studies

N-(2-cyanopropan-2-yl)pyridine-3-carboxamide derivatives have been synthesized through a three-component reaction, characterized by various techniques, and investigated by computational methods. These compounds exhibit significant non-linear optical (NLO) properties and potential anticancer activity through the inhibition of tubulin polymerization, as evidenced by molecular docking analyses (Jayarajan et al., 2019).

Crystal Engineering and Pharmaceutical Cocrystals

The carboxamide-pyridine N-oxide synthon, supported by N-H...O- hydrogen bonding and C-H...O interactions, has been utilized for crystal engineering and synthesizing cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide, demonstrating its utility in pharmaceutical development (Reddy et al., 2006).

Luminescence Sensitization in Nanoparticles

Compounds related to N-(2-cyanopropan-2-yl)pyridine-3-carboxamide have been employed as ligands to chelate LnIII ions, sensitizing their emission in the context of lanthanide-capped ZnS nanoparticles. This has implications for the development of advanced luminescent materials (Tigaa et al., 2017).

Pyrimidine N-oxides Synthesis

A general method for synthesizing pyrimidine N-oxides from carboxamide oximes has been developed, showcasing the versatility of N-(2-cyanopropan-2-yl)pyridine-3-carboxamide derivatives in heterocyclic chemistry (Mlakar et al., 1998).

Amide Rotational Barriers Studies

The study of pyridine carboxamides, including derivatives of N-(2-cyanopropan-2-yl)pyridine-3-carboxamide, has revealed significant insights into the energetics of amide rotations. These findings have implications for understanding the pharmacological activity and molecular behavior of these compounds (Olsen et al., 2003).

Safety and Hazards

Orientations Futures

The future directions of research involving “N-(2-cyanopropan-2-yl)pyridine-3-carboxamide” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. Cyanoacetamide-N-derivatives, for example, have drawn the attention of biochemists due to their diverse biological activities .

Mécanisme D'action

Target of action

Compounds with similar structures, such as cyanoacetamide derivatives, are known to be precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of action

The active hydrogen on C-2 of these compounds can take part in these reactions .

Biochemical pathways

Cyanoacetamide derivatives are known to form a variety of heterocyclic compounds, which could potentially interact with various biochemical pathways .

Result of action

Many derivatives of cyanoacetamide have been reported to have diverse biological activities .

Propriétés

IUPAC Name |

N-(2-cyanopropan-2-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-10(2,7-11)13-9(14)8-4-3-5-12-6-8/h3-6H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTPYJYYRHMWHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NC(=O)C1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanopropan-2-yl)pyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2961198.png)

![[4-(2-Bromo-1,3-thiazol-4-yl)phenyl]methoxy-tert-butyl-dimethylsilane](/img/structure/B2961201.png)

![Ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2961202.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2961204.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2961211.png)

![N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2961213.png)